molecular formula C4H10 B3044181 N-Butane-1,4-D2 CAS No. 53716-54-4

N-Butane-1,4-D2

Cat. No.: B3044181
CAS No.: 53716-54-4
M. Wt: 60.13 g/mol
InChI Key: IJDNQMDRQITEOD-QDNHWIQGSA-N
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Description

N-Butane-1,4-D2: is a deuterated form of butane, where two hydrogen atoms at the 1 and 4 positions are replaced with deuterium atoms. Its molecular formula is C4H8D2, and it has a molecular weight of 60.1345 . This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Butane-1,4-D2 typically involves the deuteration of butane. One common method is the catalytic hydrogenation of 1,4-butynediol using deuterium gas. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the same catalytic hydrogenation process but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: N-Butane-1,4-D2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butanone or butanoic acid under controlled conditions.

    Reduction: It can be reduced to form butane or other lower alkanes.

    Substitution: It can undergo substitution reactions where the deuterium atoms are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as nickel or platinum are used in the presence of hydrogen gas.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light.

Major Products:

    Oxidation: Butanone, butanoic acid.

    Reduction: Butane, lower alkanes.

    Substitution: Halogenated butanes.

Scientific Research Applications

N-Butane-1,4-D2 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butane-1,4-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and pathways. This isotopic effect is used to study reaction mechanisms and metabolic pathways in detail .

Comparison with Similar Compounds

    Butane-1,4-Diol: A non-deuterated form used in the production of plastics and solvents.

    1,2-Butanediol: Another isomer with different physical and chemical properties.

    1,3-Butanediol: Used in the production of polyurethanes and as a solvent.

Uniqueness: N-Butane-1,4-D2 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

1,4-dideuteriobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CCCC[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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